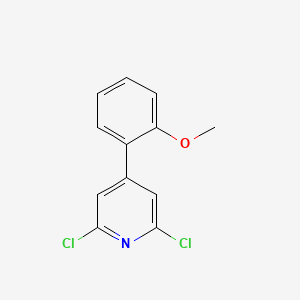

2,6-Dichloro-4-(2-methoxyphenyl)pyridine

Description

Significance of Polysubstituted Pyridine (B92270) Scaffolds in Chemical Research

Pyridine-based ring systems are among the most widely utilized heterocyclic scaffolds in the field of drug design and medicinal chemistry. researchgate.netnih.gov Their prevalence stems from their profound influence on pharmacological activity, which has led to the development of numerous therapeutic agents with a broad spectrum of applications. researchgate.netnih.gov The pyridine nucleus is a common feature in a variety of natural products, including vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as alkaloids. nih.govmdpi.com

In the realm of pharmaceuticals, pyridine and its derivatives are integral components of many FDA-approved drugs. researchgate.netnih.gov Analysis of the FDA database shows that pyridine-containing drugs constitute a significant portion of all nitrogen-containing heterocyclic drugs. nih.gov These scaffolds are found in medications for a wide range of conditions, including tuberculosis, HIV/AIDS, cancer, Alzheimer's disease, and hypertension. researchgate.net The incorporation of a pyridine moiety can enhance a molecule's biochemical potency, improve metabolic stability, and address issues related to protein binding and cellular permeability. researchgate.net

The versatility of the pyridine scaffold allows for the synthesis of mono-, di-, tri-, or tetra-substituted derivatives, providing a vast chemical space for researchers to explore. nih.gov This structural diversity, coupled with the ability to fine-tune physicochemical properties, has cemented the status of polysubstituted pyridines as "privileged scaffolds" in modern drug discovery and development. mdpi.comresearchgate.net Their importance extends beyond medicine into the agrochemical industry, where they serve as key building blocks for new pesticides and herbicides. researchgate.netnih.gov

Overview of the Chemical Compound's Structural Features and Potential for Chemical Transformation

2,6-Dichloro-4-(2-methoxyphenyl)pyridine possesses a distinct molecular architecture that dictates its chemical behavior. The core of the molecule is a pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom. This nitrogen atom is more electronegative than the carbon atoms, leading to an electron-deficient (π-deficient) nature of the ring, particularly at the 2, 4, and 6 positions. guidechem.comuoanbar.edu.iq

This inherent electron deficiency is further amplified by the presence of two electron-withdrawing chlorine atoms at the 2 and 6 positions. guidechem.com A key characteristic of halogenated pyridines is the reactivity of the halogen atoms as leaving groups in nucleophilic aromatic substitution reactions. guidechem.com The chlorine atoms in this compound are susceptible to displacement by a wide range of nucleophiles, such as amines, alkoxides, and thiols. guidechem.comnih.gov This reactivity makes the compound a versatile synthetic intermediate, allowing for the introduction of diverse functional groups at the 2 and 6 positions. guidechem.comindiamart.com

The 4-position of the pyridine ring is substituted with a 2-methoxyphenyl group. This substituent can influence the electronic properties and steric environment of the pyridine core, potentially modulating its reactivity and the biological activity of its derivatives. The methoxy (B1213986) group (-OCH3) on the phenyl ring is an electron-donating group that can participate in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H9Cl2NO |

| Purity | Typically ≥98% |

| Appearance | Powder |

| CAS Number | 17228-75-0 |

Scope and Academic Relevance of Research on this compound

Research involving this compound primarily focuses on its utility as a chemical building block in the synthesis of more complex molecules. indiamart.com Its potential lies in its capacity to serve as a precursor for novel compounds with potential applications in the pharmaceutical and agrochemical sectors. indiamart.com The strategic placement of two reactive chlorine atoms and a methoxyphenyl group provides a platform for creating diverse molecular libraries for screening purposes.

While extensive studies dedicated solely to this specific compound are not widespread, the academic relevance can be inferred from research on structurally similar compounds. For example, various 2,6-dichloropyridine (B45657) derivatives are key intermediates in the synthesis of biologically active molecules, including potential antiarrhythmic drugs. guidechem.com The nucleophilic substitution reactions at the chlorinated positions are a common strategy for building molecular complexity. nih.gov

Furthermore, compounds containing both pyridine and methoxyphenyl moieties are of significant interest in medicinal chemistry. For instance, the structurally related compound 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine has been investigated for its significant cytotoxic activity against human tumor cell lines, acting as a tubulin polymerization inhibitor. nih.gov This highlights the potential for derivatives of this compound to exhibit interesting biological properties, making it a relevant target for synthetic and medicinal chemistry research programs.

Table 2: Research Applications and Synthesis Precursors

| Category | Details |

|---|---|

| Primary Use | Intermediate for organic synthesis. guidechem.comindiamart.com |

| Potential Applications | Building block for pharmaceutical and agrochemical compounds. indiamart.com |

| Key Reactions | Nucleophilic aromatic substitution at the 2 and 6 positions. guidechem.com |

| Common Precursors in Synthesis | 2,4,6-Trichloropyridine (B96486). chemicalbook.comchemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9Cl2NO |

|---|---|

Molecular Weight |

254.11 g/mol |

IUPAC Name |

2,6-dichloro-4-(2-methoxyphenyl)pyridine |

InChI |

InChI=1S/C12H9Cl2NO/c1-16-10-5-3-2-4-9(10)8-6-11(13)15-12(14)7-8/h2-7H,1H3 |

InChI Key |

NCXPCBUGAOSOFZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC(=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dichloro 4 2 Methoxyphenyl Pyridine and Its Strategic Precursors

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of 2,6-dichloro-4-(2-methoxyphenyl)pyridine reveals two primary disconnection points that guide the synthetic strategy. The most logical disconnections are at the C-C bond linking the pyridine (B92270) and the 2-methoxyphenyl rings, and the C-Cl bonds at positions 2 and 6 of the pyridine core.

C4-Aryl Bond Disconnection: This is the most common and efficient strategy. It disconnects the target molecule into a 2,6-dichloropyridine (B45657) synthon functionalized at the C4 position and a 2-methoxyphenyl synthon. This approach leads to two main forward synthetic pathways:

Cross-Coupling: The C4 position of a 2,6-dichloropyridine ring is functionalized with a leaving group (e.g., chlorine, bromine), making it an electrophilic partner. The 2-methoxyphenyl group is introduced as a nucleophilic partner, typically an organoboron compound like (2-methoxyphenyl)boronic acid, via a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the attack of a nucleophilic 2-methoxyphenyl species on an electrophilic pyridine ring that is highly activated towards substitution at the C4 position.

C-Cl Bond Disconnection: This strategy involves forming the 4-(2-methoxyphenyl)pyridine (B3273799) core first, followed by the selective dichlorination at the 2 and 6 positions. While plausible, this route can be challenging due to the difficulty of selectively halogenating an already substituted pyridine ring without affecting the aryl substituent.

The most prevalent and versatile approach in modern organic synthesis is the C4-Aryl bond disconnection via a cross-coupling reaction, owing to its high efficiency, functional group tolerance, and predictable regioselectivity.

Classical Synthetic Routes to Dichloropyridine Cores

The 2,6-dichloropyridine scaffold is a crucial precursor. Its synthesis can be achieved either by building the pyridine ring with the chlorine atoms incorporated or by halogenating a pre-formed pyridine ring.

The formation of the pyridine ring itself can be accomplished through various classical condensation and cyclization reactions. These methods typically generate substituted or unsubstituted pyridines that serve as precursors for subsequent halogenation. acsgcipr.org

Chichibabin Pyridine Synthesis: This is a condensation reaction involving aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives. wikipedia.org While effective for producing simple pyridines from inexpensive precursors, it often results in low yields. wikipedia.org

Bönnemann Cyclization: This method involves the [2+2+2] cycloaddition of a nitrile and two molecules of acetylene. wikipedia.org It can be activated by heat or photochemically under milder conditions using a cobalt catalyst. By using acetonitrile, 2-methylpyridine (B31789) is formed, which can be further modified. wikipedia.org

Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a 1,3-butadiene (B125203) moiety (diene) and an olefin structure (dienophile) can form a six-membered ring, which can be a pyridine ring. nih.gov

These methods provide access to the fundamental pyridine heterocycle, which must then undergo halogenation to install the required chlorine atoms.

Direct halogenation of the pyridine ring is a common method for producing chloropyridines. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution difficult, often requiring harsh conditions. chemrxiv.orgnih.gov However, direct chlorination is an established industrial process.

2,6-Dichloropyridine is typically produced by the direct reaction of pyridine with chlorine at high temperatures. wikipedia.org The reaction proceeds through 2-chloropyridine (B119429) as an intermediate. wikipedia.org A patented method describes reacting 2-chloropyridine with chlorine gas at 160-190 °C under photoinitiation to generate 2,6-dichloropyridine with high conversion and selectivity. google.com

| Precursor | Reagent | Conditions | Product | Notes |

| Pyridine | Cl₂ | High Temperature | 2,6-Dichloropyridine | Industrial method; proceeds via 2-chloropyridine. wikipedia.org |

| 2-Chloropyridine | Cl₂ | 160-190 °C, Photoinitiation | 2,6-Dichloropyridine | High selectivity and conversion without a catalyst. google.com |

Introduction of the 2-Methoxyphenyl Moiety

Once the 2,6-dichloropyridine core is available, the final key step is the introduction of the 2-methoxyphenyl group at the C4 position. This is predominantly achieved through palladium-catalyzed cross-coupling reactions or, in specific cases, via nucleophilic aromatic substitution.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgresearchgate.net The reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org

For the synthesis of this compound, the strategy involves the reaction of a 4-halo-2,6-dichloropyridine (most commonly 2,4,6-trichloropyridine) with (2-methoxyphenyl)boronic acid. The C4 position of 2,4,6-trichloropyridine (B96486) is generally more reactive towards oxidative addition in Suzuki-Miyaura coupling than the C2 and C6 positions, allowing for selective substitution.

The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Typical Suzuki-Miyaura Reaction Conditions:

| Component | Example | Purpose |

| Aryl Halide | 2,4,6-Trichloropyridine | Electrophilic coupling partner |

| Organoboron Reagent | (2-Methoxyphenyl)boronic acid | Nucleophilic coupling partner |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the cross-coupling |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants |

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, particularly when dealing with electron-deficient heteroaryl chlorides. researchgate.netresearchgate.net

Nucleophilic aromatic substitution (SNAr) is another potential route for functionalizing the pyridine ring. In pyridines, the electron-withdrawing nitrogen atom activates the ring for nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen). youtube.comstackexchange.com Attack at these positions results in a resonance-stabilized anionic intermediate (a Meisenheimer complex) where the negative charge can be delocalized onto the electronegative nitrogen atom, making the intermediate more stable. stackexchange.comresearchgate.net

While SNAr is very common with oxygen and nitrogen nucleophiles, its application for forming C-C bonds with aryl nucleophiles is less frequent than cross-coupling. However, the high reactivity of the C4 position in substrates like 2,4,6-trichloropyridine towards nucleophiles is well-documented. For instance, the reaction of 2,4,6-trichloropyridine with sodium methoxide (B1231860) selectively yields 2,6-dichloro-4-methoxypyridine, demonstrating the preferential substitution at the C4 position. chemicalbook.comchemicalbook.com This highlights the electrophilicity of the C4 carbon. A similar reaction with a sufficiently nucleophilic organometallic reagent derived from 2-methoxyanisole could potentially form the desired C-C bond, though this approach is often lower yielding and less general than palladium-catalyzed methods.

Modern Synthetic Approaches and Methodological Advancements

The synthesis of highly functionalized pyridine derivatives such as this compound has been the focus of significant research, driven by their utility as intermediates in various chemical industries. Modern synthetic organic chemistry has provided a range of sophisticated and efficient methods for the construction of such polysubstituted pyridines. These approaches prioritize efficiency, selectivity, and sustainability, moving away from traditional multi-step, low-yielding procedures.

Catalytic Strategies (e.g., Palladium-Catalyzed)

Catalytic methods, particularly those employing transition metals like palladium, are cornerstones of modern organic synthesis for constructing carbon-carbon bonds. The formation of this compound can be efficiently achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This strategy typically involves the reaction of a dihalopyridine precursor with an appropriate organoboron reagent.

A critical challenge in the synthesis of unsymmetrically substituted dihalopyridines is controlling the regioselectivity of the cross-coupling reaction. For substrates like 2,4-dichloropyridine, conventional wisdom suggests that cross-coupling reactions typically occur at the C-X bond adjacent to the nitrogen atom (the C2 position). nsf.gov However, recent advancements have shown that this selectivity can be inverted to favor reaction at the C4 position through careful ligand selection. nsf.gov The use of very sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote room-temperature cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nsf.gov This ligand-controlled approach is crucial for selectively synthesizing the C4-arylated product, which is a key step in producing this compound from a precursor like 2,4,6-trichloropyridine.

The general scheme for such a synthesis would involve the coupling of a 2,6-dichloropyridine derivative bearing a leaving group at the 4-position (or a 2,4,6-trichloropyridine) with (2-methoxyphenyl)boronic acid. The palladium catalyst, in conjunction with a suitable ligand and base, facilitates the formation of the C-C bond at the desired position. The high activity of modern palladium catalysts allows these reactions to be conducted with low catalyst loadings. e-bookshelf.de

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Catalyst | Pd(OAc)2 or Pd(PPh3)4 | e-bookshelf.deorgsyn.org |

| Ligand | Sterically hindered N-heterocyclic carbene (NHC) ligands or phosphine (B1218219) ligands (e.g., SPhos, XPhos) | nsf.gov |

| Boron Reagent | (2-methoxyphenyl)boronic acid | nsf.gov |

| Base | K3PO4, CsF, or other inorganic bases | e-bookshelf.deorgsyn.org |

| Solvent | Toluene, Dioxane, or 1,2-Dichloroethane | e-bookshelf.deorgsyn.org |

| Temperature | Room temperature to 100 °C | nsf.gove-bookshelf.de |

This catalytic approach offers a powerful and versatile tool for accessing complex pyridine structures with a high degree of control over the substitution pattern. The ability to modulate regioselectivity through ligand design represents a significant methodological advancement. nsf.gov

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) have become indispensable tools in organic synthesis due to their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single operation. bohrium.comnih.gov These reactions avoid the need for isolation and purification of intermediates, which saves time, resources, and reduces waste generation. researchgate.net The synthesis of polysubstituted pyridines is particularly well-suited to MCR strategies. rsc.orgtaylorfrancis.com

While a specific one-pot synthesis for this compound is not prominently detailed, the general frameworks for synthesizing 2,4,6-trisubstituted pyridines are well-established. asianpubs.org A common approach is the Hantzsch pyridine synthesis and its variations, which involve the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. taylorfrancis.com To achieve the specific substitution pattern of the target molecule, modified precursors would be required.

For instance, a multicomponent strategy could potentially involve the reaction of a 1,3-dicarbonyl compound, an aldehyde (like 2-methoxybenzaldehyde), and an ammonia source, often ammonium (B1175870) acetate, under catalytic conditions. nih.govresearchgate.net The resulting dihydropyridine (B1217469) intermediate would then be oxidized to the corresponding pyridine. Subsequent chlorination steps would be necessary to install the chloro-substituents at the 2 and 6 positions.

The key advantages of MCRs include:

Convergence: Multiple simple starting materials are combined in a single step, leading to a rapid increase in molecular complexity. bohrium.com

Atom Economy: A high percentage of the atoms from the starting materials are incorporated into the final product. mdpi.com

Operational Simplicity: The procedures are often straightforward to perform, reducing the number of synthetic steps and purification procedures. researchgate.net

Table 2: Examples of Multicomponent Reactions for Pyridine Synthesis

| Reaction Type | Components | Catalyst/Conditions | Reference |

|---|---|---|---|

| Hantzsch-type Synthesis | Aldehyde, β-Dicarbonyl Compound, Ammonium Acetate | Various catalysts including Lewis acids, metal nanoparticles (e.g., ZnO NPs) | rsc.orgtaylorfrancis.com |

| Three-Component Reaction | Acetophenones, Benzaldehydes, Ammonium Acetate | Solvent-free, nanocatalysts | rsc.orgnih.gov |

| Four-Component Reaction | Aldehydes, Malononitrile, Ketones, Ammonium Acetate | Metal-based nanocatalysts | rsc.org |

| Base-Catalyzed Three-Component Reaction | Ynals, Isocyanates, Amines/Alcohols | DIPEA (base), THF (solvent), metal-free | organic-chemistry.org |

These methodologies highlight a strategic shift in synthetic design, emphasizing efficiency and the rapid generation of molecular diversity from readily available starting materials. bohrium.com

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, aiming to minimize environmental impact and enhance safety. ijpsjournal.comresearchgate.net The synthesis of this compound and its precursors can be made more sustainable by incorporating these principles.

Key areas of focus for greening the synthesis include:

Catalysis: The use of highly efficient and recyclable catalysts is a cornerstone of green chemistry. jocpr.com Heterogeneous catalysts, such as metal nanoparticles supported on various materials, are advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. rsc.orgnih.gov Metal-free catalytic systems, as seen in some one-pot pyridine syntheses, are also highly desirable as they avoid the use of potentially toxic and expensive heavy metals. organic-chemistry.orgsemanticscholar.org

Solvent Selection: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A major goal of green chemistry is to replace these with safer alternatives or to conduct reactions under solvent-free conditions. mdpi.com Water is an ideal green solvent, and some pyridine syntheses have been developed to proceed in aqueous media. rsc.org Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical grinding, represent an even more environmentally benign approach by completely eliminating solvent waste. nih.govmdpi.com

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for reducing energy consumption. acs.orgijpsjournal.com Microwave heating can dramatically shorten reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. nih.govmdpi.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Multicomponent reactions are inherently atom-economical as they combine multiple reactants in a single step with minimal byproduct formation. bohrium.commdpi.com

By integrating these green chemistry approaches—such as using recyclable nanocatalysts, employing microwave irradiation, and designing one-pot, multicomponent reaction sequences—the synthesis of specialty chemicals like this compound can be performed in a more environmentally responsible and economically viable manner. nih.govacs.org

Chemical Reactivity and Transformation Mechanisms of 2,6 Dichloro 4 2 Methoxyphenyl Pyridine

Reactivity of the Chlorine Atoms at Positions 2 and 6

The chlorine atoms at the C2 and C6 positions of the pyridine (B92270) ring are the primary sites for substitution reactions. Their reactivity is significantly enhanced by the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediates formed during nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The 2,6-dichloro-substituted pyridine framework is highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the chloride leaving group. The electron-withdrawing nitrogen atom in the pyridine ring is crucial for stabilizing the negative charge of the Meisenheimer intermediate, particularly when the attack occurs at the 2- and 6-positions.

Studies on analogous compounds, such as 2,6-dichloropyridine (B45657), demonstrate that these positions are highly reactive towards a variety of nucleophiles. researchgate.netresearchgate.net While specific kinetic data for 2,6-Dichloro-4-(2-methoxyphenyl)pyridine is not extensively documented in publicly available literature, the expected reactivity with common nucleophiles is high. Reactions with alkoxides, such as sodium methoxide (B1231860), would lead to the corresponding methoxy-substituted pyridines. Similarly, amines and thiols are expected to displace the chlorine atoms to form amino and thioether derivatives, respectively. In reactions with 2,6-dichloropyridine, monosubstitution can often be achieved under controlled conditions, with the second substitution requiring more forcing conditions. researchgate.net

| Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Sodium Methoxide (NaOMe) | 2-Chloro-6-methoxypyridine | Methanol, Reflux | researchgate.net |

| Sodium Isopropanethiolate (i-PrSNa) | 2-Chloro-6-(isopropylthio)pyridine | Solvent, Controlled Temp. | researchgate.net |

| Ammonia (B1221849) / Amines (R-NH₂) | 2-Amino-6-chloropyridine derivatives | High Temperature / Pressure | researchgate.net |

Metal-Catalyzed Cross-Coupling Reactions (beyond initial synthesis)

The chloro-substituents on the pyridine ring serve as excellent handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wiley.com These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups after its initial synthesis.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Palladium catalysts are used to couple the chloropyridine with organoboron reagents (boronic acids or esters) to form aryl- or vinyl-substituted pyridines.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction introduces alkyne moieties by coupling the substrate with terminal alkynes. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling the chloropyridine with amines.

Stille Coupling: Involves the reaction with organostannanes in the presence of a palladium catalyst.

The regioselectivity of these reactions can often be controlled. Typically, the chlorine at the 2-position is more reactive than the one at the 6-position due to steric and electronic factors, although this can be influenced by the choice of catalyst, ligands, and reaction conditions.

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Pd(0) complexes (e.g., Pd(PPh₃)₄), Base | R-B(OH)₂ | C-C |

| Sonogashira | Pd(0) complex, Cu(I) salt, Base | R-C≡C-H | C-C(sp) |

| Buchwald-Hartwig | Pd(0)/Pd(II) complex, Ligand, Base | R₂NH | C-N |

| Stille | Pd(0) complex | R-Sn(Alkyl)₃ | C-C |

| Negishi | Pd(0) or Ni(0) complex | R-Zn-X | C-C |

Reductive Dehalogenation Studies

Reductive dehalogenation is a process that replaces a halogen atom with a hydrogen atom. For compounds like this compound, this would involve the sequential removal of the chlorine atoms. While specific studies on this exact molecule are scarce, general methods for the dehalogenation of aryl chlorides are well-established. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method. Other reducing systems, such as activated metals (e.g., zinc in acetic acid) or hydride reagents, can also be employed. For instance, complex reducing agents based on sodium hydride and transition metal salts have been shown to be effective in the dechlorination of various aromatic chlorides. uky.edu This transformation can be useful for synthesizing the corresponding 4-(2-methoxyphenyl)pyridine (B3273799) scaffold.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for reactions with electrophiles and a coordination site for metal ions.

N-Oxidation and its Influence on Reactivity

The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or a hydrogen peroxide/acid system. thieme-connect.de The formation of this compound N-oxide alters the electronic properties of the pyridine ring significantly.

The N-oxide group is a strong electron-donating group via resonance but is electron-withdrawing through induction. This dual nature influences the reactivity of the ring in several ways:

It modifies the electron density at the ring carbons, which can alter the regioselectivity of subsequent substitution reactions.

The N-oxide oxygen atom can itself act as a nucleophile or a directing group in certain reactions.

In catalysis, 2,6-dichloropyridine N-oxide has been used as an oxygen transfer agent in metal-catalyzed oxidation reactions, such as the dihydroxylation of alkenes catalyzed by ruthenium porphyrins. researchgate.nethku.hk This suggests that the N-oxide of the title compound could have similar applications.

The formation of an N-oxide cation radical of 2,6-dichloropyridine N-oxide has been observed, which can act as a hydrogen atom transfer (HAT) catalyst. chemrxiv.org

Coordination Chemistry with Transition Metals (Excluding Catalytic Performance Evaluation)

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to various transition metal centers. hkust.edu.hk As a ligand, this compound can form a wide range of coordination compounds. The steric hindrance from the two chlorine atoms at the 2- and 6-positions can influence the geometry of the resulting metal complexes and may lead to longer metal-nitrogen bond distances compared to less hindered pyridine ligands.

Transformations Involving the 2-Methoxyphenyl Substituent

The 2-methoxyphenyl substituent attached to the 4-position of the 2,6-dichloropyridine core offers a secondary site for chemical modification, distinct from the reactivity of the pyridine ring itself. The transformations primarily involve the aromatic phenyl ring and the methoxy (B1213986) functional group.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of the 2-methoxyphenyl group is susceptible to electrophilic aromatic substitution (SEAr). The rate and regioselectivity of this reaction are governed by the electronic effects of the substituents on the ring. The methoxy group (-OCH₃) is a powerful activating group, meaning it increases the rate of reaction compared to unsubstituted benzene. wikipedia.org It donates electron density to the ring through resonance, thereby stabilizing the cationic intermediate formed during the substitution. wikipedia.orgmasterorganicchemistry.com

The methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. youtube.com In the case of this compound, the 2-position of the phenyl ring is occupied by the methoxy group, and the 1-position is the point of attachment to the pyridine ring. Therefore, the available ortho position is C3', and the para position is C5'. The other ortho position (C1') is blocked.

Substitution at the C5' position (para to the methoxy group) is generally favored due to reduced steric hindrance compared to the C3' position, which is sterically crowded by both the methoxy group and the bulky dichloropyridyl substituent.

Common electrophilic aromatic substitution reactions that could be applied to the 2-methoxyphenyl ring include nitration, halogenation, and Friedel-Crafts reactions. While specific studies on this compound are not extensively documented, the expected outcomes are based on well-established principles of organic chemistry.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2,6-Dichloro-4-(5-nitro-2-methoxyphenyl)pyridine |

| Bromination | Br₂, FeBr₃ | 2,6-Dichloro-4-(5-bromo-2-methoxyphenyl)pyridine |

| Acylation | CH₃COCl, AlCl₃ | 2,6-Dichloro-4-(5-acetyl-2-methoxyphenyl)pyridine |

Modifications of the Methoxy Group

The methoxy group itself can be a site of chemical transformation, most commonly through O-demethylation. This reaction converts the aryl methyl ether into a phenol (B47542), which can serve as a handle for further functionalization. The cleavage of the robust methyl-aryl ether bond typically requires harsh conditions and strong reagents. chem-station.com

Several reagents are effective for this transformation:

Boron Tribromide (BBr₃): This is one of the most common and effective reagents for cleaving aryl methyl ethers. The reaction proceeds via a Lewis acid-base complex formation, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com

Strong Brønsted Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can achieve demethylation at high temperatures. The mechanism involves protonation of the ether oxygen, followed by an SN2 attack by the halide ion. chem-station.com

Nucleophilic Reagents: Strong nucleophiles, such as thiols (e.g., ethanethiol) under basic conditions, can also effect demethylation, particularly in high-boiling solvents like N-methyl-2-pyrrolidone (NMP). chem-station.com

The product of O-demethylation would be 4-(2,6-dichloropyridin-4-yl)-3-hydroxyphenol, a versatile intermediate for synthesizing other derivatives.

Table 2: Potential O-Demethylation Reactions

| Reagent(s) | Typical Conditions | Product |

|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78°C to RT | 4-(2,6-Dichloropyridin-4-yl)-3-hydroxyphenol |

| Hydrobromic Acid (HBr) | 48% aq. HBr, reflux | 4-(2,6-Dichloropyridin-4-yl)-3-hydroxyphenol |

| Ethanethiol (EtSH), NaOH | NMP, 130°C | 4-(2,6-Dichloropyridin-4-yl)-3-hydroxyphenol |

Mechanistic Investigations of Key Transformations

While specific experimental mechanistic studies on this compound are limited in publicly available literature, the mechanisms of the key transformations discussed can be elucidated from well-established chemical principles.

Elucidation of Reaction Intermediates

The transformations involving the 2-methoxyphenyl substituent proceed through distinct, well-characterized intermediates.

Electrophilic Aromatic Substitution: The key intermediate in the SEAr reactions on the phenyl ring is a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.orgbyjus.com This intermediate is formed in the rate-determining step when the nucleophilic π-system of the aromatic ring attacks the electrophile. masterorganicchemistry.com The positive charge is delocalized across the ring and, crucially, onto the oxygen atom of the methoxy group, which provides significant stabilization. For substitution at the favored C5' position, the arenium ion has multiple resonance contributors that stabilize the positive charge.

O-Demethylation with BBr₃: The reaction mechanism involves initial formation of an oxonium complex between the ether oxygen and the Lewis acidic boron atom. This coordination weakens the C-O bond and activates the methyl group for nucleophilic attack by a bromide ion, which is released from the BBr₃. This step forms bromomethane (B36050) and an alkoxydibromoborane intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final phenol product. chem-station.com

Kinetic Studies and Reaction Pathway Mapping

Detailed kinetic data and reaction pathway mapping for transformations of this compound are not extensively reported. However, the kinetic profiles can be inferred from general mechanistic understanding.

Electrophilic Aromatic Substitution: For SEAr reactions, the initial attack of the aromatic ring on the electrophile to form the sigma complex is the slow, rate-determining step. masterorganicchemistry.com This is because this step temporarily disrupts the aromaticity of the ring, which is energetically costly. The subsequent deprotonation to restore aromaticity is a fast process. The reaction rate would be expected to follow second-order kinetics, being first order in the substrate and first order in the electrophile concentration. The rate is significantly enhanced by the electron-donating methoxy group, which lowers the activation energy for the formation of the arenium ion intermediate. wikipedia.org

O-Demethylation: The kinetics of O-demethylation reactions are highly dependent on the specific reagents and conditions employed. For reactions with BBr₃, the rate is influenced by the concentration of both the substrate and the Lewis acid. The reaction is typically performed at low temperatures initially and allowed to warm, suggesting that the activation barrier, while surmountable, requires controlled conditions to avoid side reactions. For acid-catalyzed demethylation with HBr, the rate would depend on the concentrations of the substrate and the acid, as well as the reaction temperature, which is typically high to overcome the energy barrier of ether cleavage.

Derivatization and Structural Modification Strategies for 2,6 Dichloro 4 2 Methoxyphenyl Pyridine

Synthesis of Variously Substituted Pyridine (B92270) Analogues

The chlorine atoms at the 2 and 6 positions of 2,6-dichloro-4-(2-methoxyphenyl)pyridine are susceptible to nucleophilic substitution and cross-coupling reactions, providing a direct route to a wide array of substituted pyridine analogues.

Introduction of Additional Functional Groups

The introduction of new functional groups onto the pyridine core is a primary strategy to modulate the compound's properties. Nucleophilic aromatic substitution (SNAr) reactions are a common method to replace the chloro substituents. Various nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce new functionalities. For instance, reaction with amines can yield aminopyridine derivatives, while alkoxides can be used to introduce alkoxy groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer another powerful tool for derivatization. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of new aryl or alkyl groups at the 2 and 6 positions. For example, the reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine (B1224184) with arylboronic acids has been shown to result in the site-selective formation of 2-aryl-6-chloro-3-(trifluoromethyl)pyridine, demonstrating the feasibility of sequential and regioselective functionalization. kfupm.edu.sa This approach can be extrapolated to this compound to synthesize a diverse library of 2,6-diarylpyridine derivatives.

Modifying the Aryl Moiety and its Substituents

In addition to modifying the pyridine core, the 2-methoxyphenyl group at the 4-position offers further opportunities for derivatization. The methoxy (B1213986) group can be cleaved to yield a phenol (B47542), which can then be subjected to a variety of reactions, such as etherification or esterification, to introduce new functional groups.

Furthermore, the aryl ring itself can be functionalized through electrophilic aromatic substitution reactions. However, the directing effects of the existing substituents and the potential for reaction at the pyridine ring must be carefully considered to achieve the desired regioselectivity.

Annulation and Fused Ring System Formation

The development of fused ring systems from this compound can lead to the synthesis of novel polycyclic aromatic compounds with unique photophysical and electronic properties. Annulation strategies can involve the introduction of bifunctional reagents that react with the chloro substituents to form a new ring.

For instance, a tandem condensation of propiolamide (B17871) and cyclic β-keto methyl esters has been utilized to construct 5,6-ring-fused 2-pyridones. organic-chemistry.org While not directly demonstrated on this compound, this methodology suggests a potential pathway for annulation by first replacing the chloro groups with appropriate nucleophiles that can then participate in cyclization reactions. Another approach could involve a copper-catalyzed [2+2+1+1] annulation strategy, which has been used for the regioselective synthesis of 2,6-diarylpyridines. researchgate.net Adapting such a strategy could potentially lead to the formation of fused systems.

Oligomerization and Polymerization Potential of the Compound

The bifunctional nature of this compound, with two reactive chloro groups, makes it a potential monomer for polymerization reactions. Poly(pyridine)s are a class of polymers with interesting electronic and optical properties.

One potential route to polymerization is through cross-coupling reactions. For example, Yamamoto or Suzuki polycondensation of dihaloaromatic compounds are well-established methods for the synthesis of conjugated polymers. By subjecting this compound to these conditions, it may be possible to form a polymer chain with repeating 4-(2-methoxyphenyl)pyridine (B3273799) units. A study on the synthesis of polyureas from 4-aryl-2,6-bis(4-isocyanatophenyl)pyridines demonstrates the feasibility of incorporating such pyridine cores into polymer backbones. researchgate.net While this example involves isocyanates rather than chloro groups, it highlights the potential of appropriately functionalized 2,6-disubstituted-4-arylpyridines as monomers.

Regioselective Functionalization Approaches

Achieving regioselectivity in the functionalization of this compound is crucial for the controlled synthesis of specific isomers and for building molecular complexity in a predictable manner. The two chlorine atoms at the 2 and 6 positions are electronically equivalent, which can lead to mixtures of products in monosubstitution reactions.

However, regioselectivity can often be achieved by controlling the reaction conditions or by the influence of directing groups. For instance, in the Suzuki-Miyaura reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine, the reaction occurs site-selectively at the sterically more hindered position due to electronic reasons. kfupm.edu.sa Similar electronic or steric effects of the 4-(2-methoxyphenyl) group could potentially direct the regioselective functionalization of the target compound.

Advanced Spectroscopic and Structural Elucidation of 2,6 Dichloro 4 2 Methoxyphenyl Pyridine and Its Derivatives

Single Crystal X-ray Diffraction for Detailed Molecular Geometry and Packing

While a specific crystal structure for 2,6-Dichloro-4-(2-methoxyphenyl)pyridine is not publicly documented, extensive data from closely related analogues, such as 4'-(2-methoxyphenyl)-2,2':6',2''-terpyridine and various substituted phenylpyridines, allows for a robust prediction of its solid-state characteristics. researchgate.netresearchgate.net Single crystal X-ray diffraction (SCXRD) provides definitive information on bond lengths, bond angles, and the three-dimensional arrangement of molecules within a crystal lattice.

For analogous compounds, the pyridine (B92270) and phenyl rings are typically non-coplanar due to steric hindrance. researchgate.net The dihedral angle between the central pyridine ring and an attached phenyl ring can vary significantly based on the substitution pattern. In 4'-(2-methoxyphenyl)-2,2':6',2''-terpyridine, the methoxyphenyl ring is substantially twisted away from the central pyridine ring, with a dihedral angle of 48.93 (4)°. researchgate.net Similarly, in 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine ring is inclined to the methoxyphenyl ring by 56.16 (3)°. researchgate.net It is therefore anticipated that this compound would adopt a similarly twisted conformation.

Table 1: Expected Crystallographic Parameters for this compound Based on Analogous Structures

| Parameter | Expected Value/Range | Reference Compound Example |

|---|---|---|

| Crystal System | Monoclinic | 4'-(2-Methoxyphenyl)-2,2':6',2''-terpyridine researchgate.net |

| Space Group | P2₁/c or similar | 4'-(2-Methoxyphenyl)-2,2':6',2''-terpyridine researchgate.net |

| Pyridine-Phenyl Dihedral Angle | 45 - 60° | 4-(3-methoxyphenyl)-2,6-diphenylpyridine researchgate.net |

| C-Cl Bond Length | ~1.74 Å | General value for chloropyridines |

| C-N-C (Pyridine Ring) Angle | ~117° | General value for substituted pyridines |

The crystal packing of arylpyridines is governed by a network of non-covalent interactions. In the absence of strong hydrogen bond donors, the supramolecular architecture is typically dominated by weaker C-H···N, C-H···π, and π–π stacking interactions. researchgate.netresearchgate.net For this compound, the pyridine nitrogen atom can act as a hydrogen bond acceptor for C-H donors from neighboring molecules.

Furthermore, halogen bonding, an interaction involving the electrophilic region of a halogen atom (in this case, chlorine), could play a role in the crystal packing. The methoxy (B1213986) group's oxygen atom can also participate as a hydrogen bond acceptor. The interplay of these varied interactions—C-H···N hydrogen bonds, C-H···π contacts with the aromatic rings, and potential π–π stacking between parallel pyridine or phenyl rings—would likely assemble the molecules into a complex three-dimensional network. researchgate.net

The key conformational feature in the solid state is the torsion angle between the pyridine and the 2-methoxyphenyl rings. This angle is a result of minimizing steric repulsion between the ortho-hydrogens of the pyridine ring (at positions 3 and 5) and the substituents on the phenyl ring. The presence of the methoxy group at the ortho-position of the phenyl ring introduces significant steric bulk, forcing a pronounced twist relative to the pyridine core. This non-planar conformation disrupts π-system conjugation between the two rings, influencing the compound's electronic and photophysical properties. In related structures, this dihedral angle is consistently found to be significant, suggesting that a planar arrangement is energetically unfavorable. researchgate.netresearchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Insights

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A detailed analysis of the ¹H and ¹³C NMR spectra, supported by 2D techniques, can provide unambiguous assignments for all atoms in this compound.

Based on data from 2-(2-methoxyphenyl)pyridine (B3054313) and 2,6-dichloropyridine (B45657), a predicted NMR assignment can be constructed. chemicalbook.comrsc.org The ¹H NMR spectrum is expected to show two distinct sets of signals. The protons of the 2,6-dichloropyridine ring should appear as a singlet in the aromatic region, as the protons at the 3- and 5-positions are chemically equivalent. The 2-methoxyphenyl group will present a more complex four-proton multiplet system. The methoxy group itself would appear as a sharp singlet around 3.8 ppm. rsc.org

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbons bearing chlorine atoms (C2 and C6) would be significantly downfield. The carbon attached to the phenyl group (C4) would also be downfield, while the C3 and C5 carbons would be further upfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H3/H5 (Pyridine) | ~7.4 | - |

| H3'/H4'/H5'/H6' (Phenyl) | 7.0 - 7.8 (multiplets) | - |

| -OCH₃ | ~3.8 (singlet) | ~55.5 |

| C2/C6 (Pyridine) | - | ~151 |

| C3/C5 (Pyridine) | - | ~122 |

| C4 (Pyridine) | - | ~158 |

| C1' (Phenyl) | - | ~130 |

| C2' (Phenyl) | - | ~156 |

To confirm the structural assignments, several 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ³J-coupling network between adjacent protons, confirming the connectivity within the 2-methoxyphenyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Crucially, it would show a correlation from the H3/H5 protons of the pyridine ring to the C1' carbon of the phenyl ring, confirming the connectivity between the two aromatic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key NOESY correlation would be expected between the methoxy protons (-OCH₃) and the H3' proton on the phenyl ring, confirming the ortho-position of the methoxy group.

Tautomerism is a form of isomerism involving proton migration, common in heterocyclic compounds bearing hydroxyl, amino, or thiol groups. For this compound, significant tautomeric equilibria are not expected. The molecule lacks the requisite functional groups and acidic protons that would facilitate such processes. The structure is stable in the aromatic form presented.

However, the molecule does possess conformational mobility in solution due to rotation around the single bond connecting the pyridine and phenyl rings. The energy barrier to this rotation would determine whether distinct conformers can be observed at room temperature on the NMR timescale. Given the steric hindrance from the ortho-methoxy group and the chlorine atoms, this rotation may be hindered, potentially leading to broadened signals at lower temperatures as the rate of interconversion slows.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Correlations and Vibrational Mode Analysis

Key expected vibrational modes include:

C-Cl Stretching: Strong absorptions are expected in the fingerprint region, typically between 800 and 600 cm⁻¹, characteristic of aryl chlorides.

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.

Pyridine Ring Vibrations: The characteristic ring stretching modes (νC=C and νC=N) for substituted pyridines occur in the 1600-1400 cm⁻¹ region. researchgate.net

C-O-C Stretching: The asymmetric and symmetric stretching of the aryl-alkyl ether linkage will produce strong, characteristic bands, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Table 3: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Weak |

| C-H (Methyl) Stretch | 2980 - 2850 | 2980 - 2850 | Medium |

| Pyridine Ring (C=N, C=C) Stretch | 1580 - 1550 | 1580 - 1550 | Strong |

| Aromatic Ring Stretch | 1500 - 1400 | 1500 - 1400 | Strong |

| C-O-C Asymmetric Stretch | ~1250 | ~1250 | Strong (IR) |

| C-O-C Symmetric Stretch | ~1030 | ~1030 | Medium |

| C-Cl Stretch | 750 - 700 | 750 - 700 | Strong |

The complementary nature of FT-IR and Raman spectroscopy is valuable. Vibrations that are strong in IR (e.g., those with a large change in dipole moment like C-O and C-Cl stretches) may be weak in Raman, while symmetric vibrations that are strong in Raman (e.g., ring breathing modes) may be weak in IR. A combined analysis provides a more complete picture of the molecule's vibrational framework.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing not only the exact mass of the molecular ion but also valuable insights into its fragmentation patterns. For this compound, HRMS facilitates the confirmation of its elemental composition and aids in the identification of its structural isomers and derivatives through detailed analysis of its fragmentation pathways.

The theoretical exact mass of the protonated molecular ion [M+H]⁺ of this compound (C₁₂H₉Cl₂NO) can be calculated with high precision. This experimentally determined value is crucial for confirming the molecular formula of the synthesized compound.

Upon ionization, the molecule undergoes a series of fragmentation events, leading to the formation of various daughter ions. The fragmentation of related substituted pyridines and aromatic compounds often involves the cleavage of the weakest bonds and the loss of stable neutral molecules or radicals. For this compound, the primary fragmentation pathways are expected to involve the loss of the chlorine atoms, the methoxy group, and cleavage of the bond between the pyridine and phenyl rings.

A plausible fragmentation cascade for the protonated molecule would initiate with the loss of a chlorine radical, followed by the expulsion of a methyl radical from the methoxy group, or the loss of formaldehyde (B43269) (CH₂O). Subsequent fragmentations could involve the cleavage of the C-C bond linking the two aromatic rings, leading to the formation of dichloropyridinyl and methoxyphenyl cations. Further fragmentation of the pyridine ring can occur through the characteristic loss of HCN.

The interactive data table below outlines the proposed key fragmentation pathways for this compound, based on established fragmentation patterns of similar heterocyclic compounds. mdpi.comresearchgate.netmdpi.com

| Proposed Fragment Ion | m/z (Proposed) | Proposed Neutral Loss | Fragmentation Pathway |

| [C₁₂H₁₀Cl₂NO]⁺ | 254.01 | - | Molecular Ion [M]⁺ |

| [C₁₂H₉Cl₂NO+H]⁺ | 255.02 | - | Protonated Molecular Ion [M+H]⁺ |

| [C₁₂H₉ClNO+H]⁺ | 220.04 | Cl | Loss of a chlorine radical from the protonated molecular ion. |

| [C₁₁H₆Cl₂NO+H]⁺ | 240.00 | CH₃ | Loss of a methyl radical from the methoxy group of the protonated molecular ion. |

| [C₁₁H₇Cl₂N+H]⁺ | 223.99 | CH₂O | Loss of formaldehyde from the methoxy group. |

| [C₆H₅Cl₂N]⁺ | 160.98 | C₆H₄O | Cleavage of the bond between the pyridine and phenyl rings, with the charge retained on the dichloropyridine fragment. |

| [C₇H₇O]⁺ | 107.05 | C₅H₂Cl₂N | Cleavage of the bond between the pyridine and phenyl rings, with the charge retained on the methoxyphenyl fragment. |

| [C₅H₂Cl₂N-HCN+H]⁺ | 134.96 | HCN | Loss of hydrogen cyanide from the dichloropyridinyl fragment. |

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic absorption and emission spectroscopy provide critical information about the electronic structure and photophysical properties of a molecule. The UV-Vis absorption and fluorescence spectra of this compound are dictated by the electronic transitions within its aromatic framework, which is composed of a dichloropyridine ring and a methoxyphenyl substituent.

The absorption spectrum of this compound is expected to exhibit characteristic bands in the UV region, arising from π → π* and n → π* electronic transitions. researchgate.net The π → π* transitions, typically of higher energy and intensity, originate from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons from the nitrogen atom of the pyridine ring to an antibonding π* orbital.

The presence of the 2-methoxyphenyl group, an electron-donating substituent, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, due to the extension of the π-conjugated system. researchgate.net Conversely, the electron-withdrawing chloro substituents on the pyridine ring may induce a hypsochromic (blue) shift. The interplay of these opposing electronic effects will determine the final position and intensity of the absorption bands. The polarity of the solvent can also influence the absorption spectrum; polar solvents may lead to shifts in the n → π* transition bands. researchgate.net

Fluorescence emission occurs when the molecule relaxes from its lowest excited singlet state (S₁) to the ground state (S₀). The emission spectrum is typically a mirror image of the lowest energy absorption band. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, provides insight into the extent of geometric and electronic rearrangement in the excited state.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is influenced by the rates of radiative and non-radiative decay pathways. The presence of heavy atoms like chlorine can enhance intersystem crossing to the triplet state, potentially leading to a lower fluorescence quantum yield. The nature of the substituent on the phenyl ring and its position can significantly impact the emission properties. mdpi.com

The interactive data table below presents hypothetical, yet representative, photophysical data for this compound in a common organic solvent like dichloromethane, based on studies of similar functionalized pyridine derivatives. researchgate.netmdpi.com

| Photophysical Parameter | Hypothetical Value | Description |

| Absorption Maximum (λabs) | ~260 nm and ~300 nm | Wavelengths of maximum light absorption, corresponding to π → π* and n → π* transitions. |

| Molar Absorptivity (ε) | ~15,000 M⁻¹cm⁻¹ and ~5,000 M⁻¹cm⁻¹ | A measure of how strongly the compound absorbs light at the given wavelengths. |

| Emission Maximum (λem) | ~350 nm | Wavelength of maximum fluorescence emission. |

| Stokes Shift (Δλ) | ~50 nm | The difference between the absorption and emission maxima, indicating structural relaxation in the excited state. |

| Fluorescence Quantum Yield (Φf) | ~0.15 | The ratio of emitted photons to absorbed photons, reflecting the efficiency of fluorescence. |

Computational and Theoretical Investigations of 2,6 Dichloro 4 2 Methoxyphenyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. karazin.uanih.gov For compounds like 2,6-Dichloro-4-(2-methoxyphenyl)pyridine, DFT methods, often utilizing functionals like B3LYP, are employed to predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. karazin.uaresearchgate.netresearchgate.net These calculations involve selecting a basis set, such as 6-311+G(d,p), to approximate the molecular orbitals. researchgate.netsemanticscholar.org The optimized molecular geometry corresponds to the minimum energy state on the potential energy surface, which is confirmed by ensuring there are no imaginary vibrational frequencies. semanticscholar.org Such studies are foundational for understanding the molecule's stability, reactivity, and spectroscopic behavior. researchgate.netdntb.gov.ua

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is highly polarizable, has high chemical reactivity, and is considered a "soft" molecule. nih.gov Conversely, a large energy gap indicates high stability and low reactivity, characteristic of a "hard" molecule. nih.gov The energies of the HOMO and LUMO orbitals provide insights into the molecule's ionization potential and electron affinity, respectively. Charge transfer interactions within the molecule can be demonstrated by the computed HOMO and LUMO energies. semanticscholar.org

For illustrative purposes, the following table presents HOMO-LUMO data calculated for a related compound, 2,6-dichloro-3-nitro pyridine (B92270), using different theoretical methods.

| Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| HF/6-311++G(d,p) | -11.45 | -3.15 | 8.30 |

| B3LYP/6-311++G(d,p) | -8.67 | -4.11 | 4.56 |

This data is representative of computational analyses on related dichloropyridine structures and is intended for illustrative purposes. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP is mapped onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green represents areas of neutral potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group due to their high electronegativity and lone pairs of electrons. The chlorine atoms would also contribute to negative potential regions. researchgate.net Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential (blue). This visualization helps in understanding intermolecular interactions and the molecule's reactivity patterns. researchgate.net Mulliken population analysis is another computational method used to quantify the charge distribution by assigning partial charges to each atom in the molecule. semanticscholar.orgresearchgate.net

Conformational Analysis and Potential Energy Surfaces

Computational methods, such as DFT, can be used to explore the potential energy surface (PES) by systematically varying this dihedral angle and calculating the energy of each resulting conformation. beilstein-journals.org The results of such an analysis would likely show that the lowest energy (most stable) conformation is one where the two rings are non-planar, or twisted, to minimize steric hindrance between the atoms on the respective rings. nih.gov For instance, in a related structure, 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine, the methoxyphenyl ring is significantly twisted away from the central pyridine ring, with a dihedral angle of 48.93°. nih.gov The PES scan would reveal the energy barriers to rotation and identify local energy minima, providing a comprehensive understanding of the molecule's flexibility.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a common reaction type to study would be nucleophilic aromatic substitution (SNAr), where one or both of the chlorine atoms on the pyridine ring are displaced by a nucleophile. rsc.org

Computational methods can map the entire reaction pathway from reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, intermediates (like Meisenheimer complexes), transition states, and products. rsc.org The transition state is the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in the vibrational analysis. By calculating the energy difference between the reactants and the transition state, the activation energy for the reaction can be determined, providing insights into the reaction rate and feasibility. Such studies can explain the chemoselectivity of reactions, for example, why certain positions on the molecule are more reactive than others. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net

Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. researchgate.net The calculated frequencies for FT-IR and FT-Raman spectra, after applying a suitable scaling factor, typically show excellent agreement with experimental spectra. researchgate.netresearchgate.net This computational analysis is crucial for assigning specific vibrational modes to the observed spectral bands. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts are often compared with experimental NMR data to validate the computed molecular structure.

This synergy between computational prediction and experimental measurement provides a robust framework for structural characterization. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on static, isolated molecules at 0 K, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, molecular flexibility, and intermolecular interactions in condensed phases, such as in solution or in a crystal lattice.

For this compound, MD simulations could be used to:

Explore the conformational landscape in different solvents, observing the dynamic equilibrium between different rotational isomers.

Analyze the nature and lifetime of intermolecular interactions, such as hydrogen bonds (e.g., C-H···O, C-H···N) and π-π stacking, which govern crystal packing and supramolecular assembly. nih.gov

Simulate the molecule's interaction with biological macromolecules, providing insights for drug design applications.

Hirshfeld surface analysis, a static approach, can complement these studies by quantitatively investigating intermolecular contacts in the crystal structure. researchgate.net

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses

A thorough review of available scientific literature reveals a notable absence of specific computational studies employing Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) analyses for the compound this compound. These computational methods are powerful tools for visualizing and understanding the nature of weak, non-covalent interactions within and between molecules, which play a crucial role in determining molecular conformation, crystal packing, and interactions with biological targets.

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to many chemical and biological processes. The NCI and RDG methods, based on the electron density and its derivatives, provide a detailed qualitative and quantitative picture of these interactions. Specifically, RDG analysis identifies regions in a molecule where non-covalent interactions occur, while NCI plots provide a visual representation of these interactions, color-coded to indicate their strength and type (attractive or repulsive).

While computational studies, including Density Functional Theory (DFT) analyses, have been conducted on various substituted pyridine derivatives to investigate properties like nucleophilicity and the effects of different substituents on the electronic structure of the pyridine ring, specific research focusing on the detailed non-covalent interaction profile of this compound is not publicly available. ias.ac.inresearchgate.net Studies on related compounds, such as 2,6-dichloropyridine (B45657) and its dicarbonitrile derivative, have focused on their synthesis and crystal structure, sometimes noting the presence of intermolecular interactions like C–H⋯N and C–Cl⋯N contacts, but without the in-depth analysis provided by NCI and RDG methods. researchgate.netnih.gov

The unique combination of the electron-withdrawing chloro substituents at the 2 and 6 positions and the bulky, electron-donating 2-methoxyphenyl group at the 4-position of the pyridine ring in this compound suggests a complex interplay of non-covalent forces. Future computational investigations employing NCI and RDG analyses would be invaluable in elucidating the intramolecular interactions that dictate the molecule's preferred conformation, as well as the intermolecular forces that govern its solid-state packing and potential interactions with other molecules. Such studies would provide significant insights into the structure-property relationships of this compound.

Due to the lack of specific research data, no data tables or detailed findings on the NCI and RDG analyses of this compound can be presented.

Applications of 2,6 Dichloro 4 2 Methoxyphenyl Pyridine in Advanced Synthetic Chemistry and Materials Science

Utility as a Versatile Building Block for Complex Molecule Synthesis

There is no specific information available in the reviewed scientific literature demonstrating the use of 2,6-Dichloro-4-(2-methoxyphenyl)pyridine as a versatile building block for the synthesis of complex molecules. Although dichlorinated pyridine (B92270) derivatives are recognized as valuable synthetic intermediates, no documented examples of this specific compound's utility in multi-step syntheses or its reaction pathways to form more complex chemical entities were identified.

Ligand Design and Precursor for Metal-Organic Frameworks or Coordination Polymers (Excluding Catalytic Applications)

No research articles or patents were found that describe the design or synthesis of ligands derived from this compound for the construction of metal-organic frameworks (MOFs) or coordination polymers. The potential of this compound as a precursor for such materials has not been explored in the available literature.

Future Research Directions and Unexplored Avenues for 2,6 Dichloro 4 2 Methoxyphenyl Pyridine

Development of Novel and Efficient Synthetic Pathways

While established methods for synthesizing 2,6-dichloro-4-(2-methoxyphenyl)pyridine exist, the pursuit of more efficient, sustainable, and cost-effective synthetic routes remains a key objective. Future research could focus on several innovative strategies:

Catalyst Innovation: The development of novel catalyst systems, potentially involving earth-abundant metals or advanced organocatalysts, could lead to milder reaction conditions, higher yields, and improved selectivity. This would be a significant step forward from traditional synthetic methods.

Flow Chemistry Integration: The adoption of continuous flow chemistry presents an opportunity to enhance reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, leading to superior product quality and reduced waste.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Novel Catalyst Systems | Milder conditions, higher yields, improved selectivity | Earth-abundant metals, advanced organocatalysts |

| Flow Chemistry | Enhanced efficiency, safety, and scalability | Precise control of reaction parameters |

| Alternative Feedstocks | Increased sustainability, reduced cost | Bio-based materials, novel pyridine (B92270) synthesis |

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is largely dictated by the two chlorine substituents, which are susceptible to nucleophilic substitution and cross-coupling reactions. However, there is significant scope to explore less conventional reactivity patterns:

Site-Selective Functionalization: Developing methodologies for the selective functionalization of one chlorine atom over the other would provide access to a broader range of derivatives. This could be achieved through the use of specialized ligands that can differentiate between the two reactive sites. nih.govresearchgate.net

C-H Activation: Direct C-H activation of the pyridine ring or the methoxyphenyl group offers a more atom-economical approach to introducing new functional groups. This would bypass the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of photoredox catalysis could unlock novel reaction pathways that are not accessible through traditional thermal methods, leading to the formation of unique and complex molecular architectures.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental design. researchgate.net Future research in this area could involve:

Reaction Mechanism Elucidation: Detailed computational studies can provide valuable insights into the mechanisms of known and novel reactions involving this compound. jchemlett.com This understanding can be used to optimize reaction conditions and predict the formation of byproducts.

In Silico Screening: Computational screening of virtual libraries of derivatives can help to identify promising candidates for specific applications, such as medicinal chemistry or materials science. researchgate.net This can significantly accelerate the discovery of new lead compounds.

Predictive Property Modeling: The development of accurate models to predict the physicochemical and biological properties of derivatives can aid in the rational design of new molecules with desired characteristics. nih.gov

| Computational Approach | Application | Potential Impact |

| Reaction Mechanism Studies | Optimization of synthetic routes | Improved yields and reduced byproducts |

| Virtual Screening | Identification of drug candidates | Accelerated drug discovery process |

| Property Prediction | Design of functional molecules | Tailored materials and therapeutics |

Strategic Design of Derivatives for Emerging Chemical Applications

The pyridine scaffold is a privileged structure in medicinal chemistry and materials science. lifechemicals.comnih.govnih.gov By strategically modifying the this compound core, a diverse range of novel compounds with tailored properties can be accessed. Future research should focus on:

Medicinal Chemistry: The design and synthesis of novel derivatives as potential therapeutic agents is a promising area of research. researchgate.net The pyridine core is found in numerous FDA-approved drugs, and new derivatives could exhibit a wide range of biological activities. nih.gov

Materials Science: The incorporation of this compound-based units into polymers or other materials could lead to the development of novel functional materials with unique optical, electronic, or thermal properties.

Agrochemicals: The pyridine ring is also a common feature in agrochemicals. The development of new derivatives could lead to the discovery of more effective and environmentally benign pesticides and herbicides.

By pursuing these future research directions, the scientific community can continue to unlock the full potential of this compound as a versatile building block for the creation of novel and valuable chemical entities.

Q & A

Q. Critical Parameters :

- Temperature control (±2°C) to prevent side reactions.

- Stoichiometric excess of chlorinating agents (e.g., POCl₃) for complete substitution.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

Spectroscopic Techniques :

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy group at δ 3.9 ppm) .

- FT-IR : Key peaks include C-Cl stretches (~750 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., [M+H]⁺ at m/z 294.0204) .

Q. Chromatographic Methods :

- HPLC : C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes .

- GC-MS : For volatile derivatives (e.g., trimethylsilylation) to assess purity >95% .

Advanced: How can researchers optimize synthesis yield when encountering contradictory reports on reaction conditions?

Methodological Answer:

Contradictions in yields (e.g., 60–99%) often stem from:

Q. Optimization Strategy :

Conduct Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst loading).

Use in situ monitoring (e.g., Raman spectroscopy) to track intermediate formation .

Validate reproducibility via triplicate trials under controlled humidity (<30% RH) .

Advanced: What are the key considerations in designing derivatives for enhanced pesticidal activity?

Methodological Answer:

Structural analogs like pyridalyl (a commercial pesticide) demonstrate the importance of:

Q. SAR Study Workflow :

Synthesize derivatives with systematic substitutions (e.g., -OCH₃ → -OCF₃).

Test insecticidal activity against Plutella xylostella (LC₅₀ assays).

Perform molecular docking to assess interactions with acetylcholinesterase .

Advanced: How to address discrepancies in the compound’s stability data under different storage conditions?

Methodological Answer: